molecular formula C7H10N4O3 B1355866 4-nitro-3-propyl-1H-pyrazole-5-carboxamide CAS No. 139756-08-4

4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B1355866
CAS No.: 139756-08-4
M. Wt: 198.18 g/mol
InChI Key: OEOQYHINYSQQOO-UHFFFAOYSA-N
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Description

4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C7H10N4O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Safety and Hazards

The safety information available indicates that “4-nitro-3-propyl-1H-pyrazole-5-carboxamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “4-nitro-3-propyl-1H-pyrazole-5-carboxamide” and similar compounds could involve further design of pesticides, as suggested by a study that found some pyrazole-5-carboxamide compounds showed potent fungicidal and insecticidal activities .

Mechanism of Action

Target of Action

It’s known that this compound is a key intermediate in the synthesis of sildenafil , a drug primarily used to treat erectile dysfunction and pulmonary arterial hypertension. Sildenafil acts by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that promotes the breakdown of cGMP, which regulates blood flow in the penis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out by adding the pyrazole derivative to a mixture of concentrated nitric acid and sulfuric acid, followed by heating at 100°C for 16 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is collected by vacuum filtration and crystallized from acetone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-3-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Reduction: 4-amino-3-propyl-1H-pyrazole-5-carboxamide.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
  • 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Uniqueness

4-nitro-3-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the nitro group at the 4-position and the propyl group at the 3-position allows for unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

IUPAC Name

4-nitro-5-propyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-2-3-4-6(11(13)14)5(7(8)12)10-9-4/h2-3H2,1H3,(H2,8,12)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOQYHINYSQQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NN1)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588379
Record name 4-Nitro-5-propyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139756-08-4
Record name 4-Nitro-5-propyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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